3,7,11,15-Tetramethylheptacosane
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Overview
Description
3,7,11,15-Tetramethylheptacosane is a chemical compound with the molecular formula C31H64. It is a long-chain hydrocarbon that belongs to the class of alkanes. This compound is known for its unique structure, which includes four methyl groups attached to a heptacosane backbone. It is often used in various industrial applications due to its stability and hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylheptacosane typically involves the alkylation of a heptacosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethylheptacosane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of UV light.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce functional groups.
Reduction Reactions: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Alcohols and Ketones: Produced via oxidation reactions.
Alkanes: Resulting from reduction reactions.
Scientific Research Applications
3,7,11,15-Tetramethylheptacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the determination of retention indices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethylheptacosane is primarily related to its hydrophobic interactions. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. Its molecular targets include various proteins and enzymes embedded in the lipid bilayer, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethylhexadecan-1-ol: A similar compound with a shorter carbon chain and an alcohol functional group.
3,7,11,15-Tetramethylhexadecan-1,19-disulfate: Known for its hemolytic properties and found in marine organisms.
Uniqueness
3,7,11,15-Tetramethylheptacosane is unique due to its long carbon chain and multiple methyl groups, which confer high stability and low reactivity. This makes it particularly useful in applications requiring inert and hydrophobic materials .
Properties
CAS No. |
637036-05-6 |
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Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
3,7,11,15-tetramethylheptacosane |
InChI |
InChI=1S/C31H64/c1-7-9-10-11-12-13-14-15-16-17-21-29(4)24-19-25-31(6)27-20-26-30(5)23-18-22-28(3)8-2/h28-31H,7-27H2,1-6H3 |
InChI Key |
QWBSDYPECJKANK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origin of Product |
United States |
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